molecular formula C27H47NO16 B12414946 NHS ester-PEG10-COOH

NHS ester-PEG10-COOH

Cat. No.: B12414946
M. Wt: 641.7 g/mol
InChI Key: HCSOPCXHTHUXHO-UHFFFAOYSA-N
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Description

NHS ester-PEG10-COOH is a polyethylene glycol-based compound that features an N-hydroxysuccinimide ester group and a carboxylic acid group. This compound is widely used in bioconjugation and drug delivery systems due to its ability to form stable amide bonds with primary amines. The polyethylene glycol spacer enhances the solubility and biocompatibility of the compound, making it suitable for various biomedical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NHS ester-PEG10-COOH typically involves the activation of polyethylene glycol with N-hydroxysuccinimide and a carboxylic acid. The reaction is carried out in an organic solvent such as dimethyl sulfoxide or dimethylformamide. The reaction conditions usually involve a slightly basic pH to facilitate the formation of the NHS ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified and stored under conditions that prevent hydrolysis of the NHS ester group .

Chemical Reactions Analysis

Types of Reactions: NHS ester-PEG10-COOH primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used in bioconjugation to link proteins, peptides, and other biomolecules .

Common Reagents and Conditions:

Major Products: The major product of the reaction between this compound and a primary amine is a stable amide bond, with the release of N-hydroxysuccinimide as a byproduct .

Scientific Research Applications

NHS ester-PEG10-COOH has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of bioconjugates and as a linker in various chemical reactions.

    Biology: Facilitates the labeling and modification of proteins and peptides for various biological studies.

    Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Utilized in the development of diagnostic assays and biosensors

Mechanism of Action

The mechanism of action of NHS ester-PEG10-COOH involves the formation of a stable amide bond with primary amines. The NHS ester group is highly reactive towards nucleophiles, particularly primary amines, under neutral to slightly basic conditions. This reaction forms a covalent bond, linking the polyethylene glycol spacer to the target molecule. The carboxylic acid group can further participate in additional conjugation reactions, enhancing the versatility of the compound .

Comparison with Similar Compounds

Uniqueness: NHS ester-PEG10-COOH is unique due to its combination of an NHS ester group and a carboxylic acid group, providing dual functionality for bioconjugation and further chemical modifications. The polyethylene glycol spacer enhances solubility and biocompatibility, making it a versatile tool in various scientific and industrial applications .

Properties

Molecular Formula

C27H47NO16

Molecular Weight

641.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C27H47NO16/c29-24-1-2-25(30)28(24)44-27(33)3-4-34-5-6-35-7-8-36-9-10-37-11-12-38-13-14-39-15-16-40-17-18-41-19-20-42-21-22-43-23-26(31)32/h1-23H2,(H,31,32)

InChI Key

HCSOPCXHTHUXHO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O

Origin of Product

United States

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